[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Overview
Description
Intermediate in the preparation of Gemcitabine impurities.
Scientific Research Applications
Influenza Virus Inhibition
Vedula et al. (2010) identified a compound similar to the specified chemical as a potent influenza virus inhibitor. Their research involved the synthesis and evaluation of C-3' modified ribose nucleosides to screen against both A and B viral strains of influenza. This work highlights the potential of such compounds in antiviral therapies (Vedula et al., 2010).
Herbicidal Activity
Tamaru et al. (1997) explored derivatives of a similar compound for their herbicidal activity against Barnyard grass in paddy rice. They found that certain modifications to the prototype compound resulted in effective herbicidal properties, leading to the development of a novel herbicide (Tamaru et al., 1997).
Synthesis of Novel Dinucleotide Analogs
Valiyev et al. (2010) synthesized dinucleotide analogs, including compounds similar to the specified chemical. They utilized a new strategy involving phenyldichlorophosphate as the coupling reagent, showing superiority in certain aspects compared to other methods (Valiyev et al., 2010).
Synthesis of Antitumor Agents
Gangjee et al. (2005) designed and synthesized compounds including variants of the specified chemical as dual inhibitors of dihydrofolate reductase and thymidylate synthase, evaluating them as antitumor agents. They demonstrated the potential of such compounds in inhibiting tumor growth (Gangjee et al., 2005).
Anti-Inflammatory Activity
Kalsi et al. (1990) synthesized compounds related to the specified chemical and tested them for anti-inflammatory activity. They found that some compounds showed promising results in comparison with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).
Synthesis of Heterocyclic Systems
Several studies, including those by Toplak et al. (1999) and Selič et al. (1997), have utilized similar compounds in the synthesis of various heterocyclic systems, demonstrating the versatility of such chemicals in creating diverse molecular structures (Toplak et al., 1999), (Selič et al., 1997).
Properties
IUPAC Name |
[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUYUUQQGBHBU-JUAJCIKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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